Eichlerianic acid (CAS: 56421-13-7) is a highly lipophilic 3,4-secodammarane-type triterpenoid characterized by a specific (20S,24S)-epoxy configuration. Primarily isolated from plant species within the Meliaceae family, such as Aglaia and Dysoxylum, it serves as a critical reference standard in natural product chemistry, pharmacognosy, and bioassay development . Its rigid tetracyclic core, combined with its defined stereochemistry, makes it a valuable precursor and benchmark compound for evaluating antiviral and cytotoxic activities, as well as for standardizing complex botanical extracts in commercial and academic laboratories [1].
Substituting Eichlerianic acid with generic dammarane triterpenes or its closely related stereoisomers fundamentally compromises assay reproducibility and structural validation. The absolute configuration at the C-20 and C-24 positions dictates the compound's spatial geometry, receptor binding affinity, and NMR chemical shifts [1]. For instance, the (20S,24R) configuration of its isomer, shoreic acid, yields distinct physical properties and biological behaviors compared to the (20S,24S) configuration of Eichlerianic acid [2]. In procurement for high-throughput screening or structure-activity relationship (SAR) studies, failing to secure the exact (20S,24S) stereoisomer results in skewed IC50 values and invalidates comparative pharmacological data.
Eichlerianic acid is defined by its strict (20S,24S) absolute configuration, which is structurally distinct from its closely related stereoisomer, shoreic acid, which possesses a (20S,24R) configuration[1]. This stereochemical difference is clearly resolvable via 13C and 1H NMR analysis, where the spatial arrangement of the tetrahydrofuran ring linked to the D ring of the triterpenoid skeleton alters the chemical shifts and proton-proton coupling constants [1].
| Evidence Dimension | Absolute stereochemical configuration |
| Target Compound Data | (20S,24S)-epoxy configuration |
| Comparator Or Baseline | Shoreic acid ((20S,24R)-epoxy configuration) |
| Quantified Difference | Distinct chiral centers at C-24 requiring specific NMR validation |
| Conditions | Structural elucidation via 1D and 2D NMR spectroscopy |
Ensures reproducibility and purity-linked usability by allowing buyers to validate the exact stereoisomer necessary for precise structural characterization and stereospecific biological screening workflows.
In standardized in vitro antiviral assays, Eichlerianic acid demonstrates significant inhibition of viral cytopathic effects against Herpes simplex virus (HSV) types 1 and 2. When tested in African green monkey Vero cells, the compound achieved an IC50 of approximately 7 to 8 μg/mL. This establishes a quantifiable baseline for its use as a reference material compared to crude dammar resin extracts or inactive triterpene analogs [1].
| Evidence Dimension | Viral cytopathic effect inhibition (IC50) |
| Target Compound Data | 7 - 8 μg/mL |
| Comparator Or Baseline | Crude dammar resin extracts (variable/lower potency) |
| Quantified Difference | Highly concentrated antiviral activity in the low microgram range |
| Conditions | Vero cells continuously exposed for 48 hours post-viral challenge |
Provides a mainstream laboratory workflow fit by validating the compound's utility as a standardized positive control or lead molecule in antiviral drug discovery.
The specific 3,4-seco A-ring structure of Eichlerianic acid contributes to its targeted cytotoxic profile. In cell viability assays against the A549 lung cancer cell line, Eichlerianic acid exhibited an IC50 of 32.17 μM[1]. In direct comparison within the same study, the related triterpenoid (+)-fouquierol showed virtually no cytotoxic activity, with an IC50 exceeding 1747 μM [1].
| Evidence Dimension | Cytotoxicity (IC50) against A549 cells |
| Target Compound Data | 32.17 μM |
| Comparator Or Baseline | (+)-fouquierol (> 1747.63 μM) |
| Quantified Difference | >50-fold higher cytotoxic potency for Eichlerianic acid |
| Conditions | In vitro cell viability assay on A549 lung cancer cells |
Demonstrates precursor suitability and assay fit by highlighting the critical role of the specific dammarane structure, making it a superior candidate for targeted oncology screening panels compared to inactive triterpenes.
Due to its rigid stereochemistry and well-documented NMR profile, Eichlerianic acid is procured as a highly pure reference standard for the quality control and standardization of Aglaia and Meliaceae botanical extracts [1].
With an established IC50 of 7-8 μg/mL against HSV strains, this compound is employed as a benchmark positive control or structural template in in vitro screening assays targeting Herpes simplex viruses [2].
The compound serves as a critical (20S,24S) stereochemical baseline for synthesizing and evaluating semi-synthetic dammarane derivatives, particularly when investigating the impact of the 3,4-seco A-ring on lung cancer cell (A549) cytotoxicity [3].